molecular formula C6H12ClF2NO B11821291 (1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride

(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride

Katalognummer: B11821291
Molekulargewicht: 187.61 g/mol
InChI-Schlüssel: NEPXTUNZMQUXHX-UYXJWNHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride is a chemical compound with significant applications in scientific research. This compound is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride lies in its difluorocyclohexane structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H12ClF2NO

Molekulargewicht

187.61 g/mol

IUPAC-Name

(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)3-1-2-4(9)5(6)10;/h4-5,10H,1-3,9H2;1H/t4-,5+;/m0./s1

InChI-Schlüssel

NEPXTUNZMQUXHX-UYXJWNHNSA-N

Isomerische SMILES

C1C[C@@H]([C@H](C(C1)(F)F)O)N.Cl

Kanonische SMILES

C1CC(C(C(C1)(F)F)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.